molecular formula C11H13N5O B8722929 2,5,6-Triamino-4-Benzyloxypyrimidine CAS No. 19916-72-4

2,5,6-Triamino-4-Benzyloxypyrimidine

Cat. No. B8722929
CAS RN: 19916-72-4
M. Wt: 231.25 g/mol
InChI Key: QGOLEGLENLEGAL-UHFFFAOYSA-N
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Description

2,5,6-Triamino-4-Benzyloxypyrimidine is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,6-Triamino-4-Benzyloxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,6-Triamino-4-Benzyloxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

19916-72-4

Product Name

2,5,6-Triamino-4-Benzyloxypyrimidine

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

6-phenylmethoxypyrimidine-2,4,5-triamine

InChI

InChI=1S/C11H13N5O/c12-8-9(13)15-11(14)16-10(8)17-6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H4,13,14,15,16)

InChI Key

QGOLEGLENLEGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2N)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium dithionite is added in portions to a suspension of 17 g 5-nitroso-2,4-diamino-6-benzyloxy-primidine (8) in 300 mL H2O at 50° C. until the red nitroso compound is fully reduced. The free base is separated out by adding aqueous ammonia. The crude product is cooled, suctioned off and crystallized from water, to which activated charcoal and a trace of sodium dithionite is added yielding 9.
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17 g
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nitroso
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300 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 2,6-diamino-4-benzyloxy-5-nitrosopyrimidine (0.3 g, 1.28 mmol) in water (10 ml) at 50° C. was added sodium dithionite (0.48 g, 2.76 mmol) in portions over 5 h. The reaction mixture was stirred at room temperature overnight, heated again to 50° C. and a further quantity of sodium dithionite (0.4 g) was added. After stirring for a further 12 h, the reaction mixture was cooled to room temperature, and the solution was adjusted to pH 7 with aqueous ammonia solution (0.2 ml). The resultant fine yellow solid which deposited was collected, washed with water and recrystallised from hot water (0.11 g, 35%), m.p. 130-135° C.; νmax/cm−1 3394 (NH2), 3033 (C6H5); δH (200 MHz, d6-DMSO) 5.36 (2H, s, OCH2), 5.40 (2H, s, NH2), 5.81 (2H, s, NH2), 7.39-7.56 (5H, m, C6H5).
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0.3 g
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10 mL
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0.48 g
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0.4 g
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0.2 mL
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